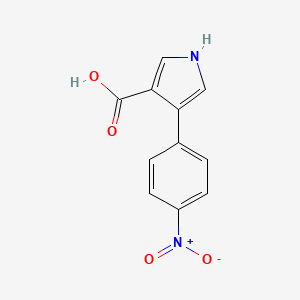

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid

Description

BenchChem offers high-quality 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDHRUNKPWXPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655824 | |

| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358986-47-7 | |

| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid chemical structure

The following technical guide details the structural analysis, synthetic pathways, and medicinal utility of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid .

A Scaffold Analysis for Medicinal Chemistry & Drug Design

Part 1: Executive Summary

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (CAS: 358986-47-7) represents a critical pharmacophore in the development of anti-infective and anti-inflammatory therapeutics. Unlike the more common 2,5-disubstituted pyrroles derived from Paal-Knorr synthesis, this 3,4-disubstituted isomer offers a unique topological vector for drug-target interactions.

The compound features a donor-acceptor push-pull system : the electron-rich pyrrole ring is modulated by the electron-withdrawing nitro group at the para position of the phenyl ring and the carboxylic acid at the C3 position. This electronic push-pull creates a distinct dipole moment and acidity profile, making it a valuable intermediate for synthesizing reverse-amide inhibitors (e.g., HIV-1 gp120 inhibitors) and kinase inhibitors.

Part 2: Chemical Profile & Structural Logic[1]

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid |

| CAS Number | 358986-47-7 |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa (COOH) | ~4.2 (Acidic) |

| pKa (Pyrrole NH) | ~16.5 (Weakly Acidic) |

| H-Bond Donors | 2 (COOH, Pyrrole NH) |

| H-Bond Acceptors | 4 (NO₂, COOH) |

Structural Analysis

The molecule consists of three distinct domains governing its reactivity and binding:

-

The Pyrrole Core: A five-membered aromatic heterocycle.[1][2] The C3/C4 substitution pattern is sterically congested, forcing the phenyl ring to twist slightly out of planarity with the pyrrole to minimize steric clash between the C3-carboxyl and C4-phenyl protons.

-

The 4-Nitrophenyl Moiety: Acts as a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrrole ring, making it less susceptible to oxidative degradation compared to electron-rich alkyl-pyrroles.

-

The C3-Carboxylic Acid: Provides a handle for further functionalization (amide coupling) and serves as a key polar contact point in protein binding pockets (e.g., salt bridges with Arginine/Lysine residues).

Part 3: Synthetic Architecture (The Van Leusen Protocol)

Why Van Leusen?

Standard pyrrole syntheses like the Paal-Knorr (1,4-diketone + amine) or Hantzsch (α-haloketone + β-ketoester) typically favor 2,5-substitution or 2,3,4-trisubstitution. Accessing the specific 3,4-disubstituted pattern of the title compound requires a regioselective approach.

The Van Leusen Pyrrole Synthesis is the gold standard here. It utilizes TosMIC (Toluenesulfonylmethyl isocyanide) and an electron-deficient alkene (Michael acceptor) to build the pyrrole ring in a single step with perfect regiocontrol.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic, moving from the Michael acceptor to the final acid.

Figure 1: The regioselective assembly of the 3,4-disubstituted pyrrole core via Van Leusen chemistry.[3]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid.

Step 1: Assembly of the Pyrrole Ring

-

Reagents: Ethyl 4-nitrocinnamate (1.0 eq), TosMIC (1.1 eq), Sodium Hydride (NaH, 2.5 eq).

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMSO/Ether mix.

-

Procedure:

-

Suspend NaH in dry THF at 0°C under Argon.

-

Add TosMIC dropwise; stir for 15 mins to generate the anion.

-

Add Ethyl 4-nitrocinnamate slowly. The solution will darken.

-

Allow to warm to RT and stir for 2-4 hours. Validation: TLC should show disappearance of the cinnamate (less polar) and appearance of a fluorescent blue spot (pyrrole ester).

-

Quench: Carefully add water. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 2: Saponification (Hydrolysis)

-

Reagents: Pyrrole ester (from Step 1), LiOH (4.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve ester in THF/Water. Add LiOH.

-

Reflux at 60°C for 12 hours.

-

Workup: Acidify with 1M HCl to pH 2. The product will precipitate as a solid.

-

Filtration: Collect the solid by vacuum filtration.

-

Recrystallization: Ethanol/Water.

-

Part 4: Structural Characterization (Spectroscopy)

To validate the structure, researchers should look for these specific diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~11.8-12.0 ppm (br s, 1H) | Pyrrole NH: Broad due to exchange/H-bonding. |

| δ ~12.2 ppm (br s, 1H) | Carboxylic Acid OH: Very broad, disappears with D₂O. | |

| δ | Pyrrole C2-H: Coupled only to NH and C5-H (long range). | |

| δ | Pyrrole C5-H: Distinct from C2-H due to proximity to nitro-aryl. | |

| δ ~8.2 ppm (d, 2H) | Aryl H (ortho to NO₂): Deshielded by nitro group. | |

| IR (FT-IR) | 1680-1700 cm⁻¹ | C=O Stretch: Characteristic of conjugated carboxylic acid. |

| 1350 & 1530 cm⁻¹ | NO₂ Stretch: Symmetric and asymmetric stretches. | |

| 3300-3400 cm⁻¹ | N-H Stretch: Sharp band for pyrrole NH. |

Part 5: Medicinal Utility & SAR Logic

The 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid scaffold is a bioisostere for indole-3-carboxylic acids but possesses higher polarity and distinct H-bond geometry.

Pharmacophore Mapping

The molecule acts as a "triad" scaffold connecting three binding pockets:

-

Pocket A (Acid): Ionic interaction with basic residues (Arg, Lys).

-

Pocket B (NH): H-bond donor to backbone carbonyls.

-

Pocket C (Nitroaryl): Pi-stacking interactions + dipole interactions via the nitro group.

Figure 2: Pharmacophore interaction map showing the three distinct binding vectors of the scaffold.

Key Applications

-

Antibacterial Agents: 4-aryl-pyrrole-3-carboxylic acids have shown efficacy against Gram-positive bacteria (Staphylococcus spp.[1]) by disrupting cell wall synthesis or membrane potential [1].

-

HIV-1 Entry Inhibitors: Similar pyrrole scaffolds (e.g., BMS-378806 analogs) bind to the gp120 protein, preventing the conformational change required for viral entry. The carboxylic acid mimics the acidic residues of the CD4 receptor [2].

-

Kinase Inhibition: The pyrrole NH and COOH can mimic the ATP adenine ring's H-bonding pattern in the hinge region of kinases.

Part 6: References

-

Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Farmaco. 1990 Jul;45(7-8):833-46.

-

Discovery of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor. Journal of Medicinal Chemistry. 2003.

-

TosMIC in Organic Synthesis: The Van Leusen Pyrrole Synthesis. Organic Syntheses.

-

PubChem Compound Summary: 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information.

Sources

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid CAS number search

This is an in-depth technical guide on the synthesis, properties, and applications of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid .

A Critical Scaffold for Kinase Inhibitor & GPCR Ligand Design[1]

Executive Summary & Identity

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the development of small-molecule therapeutics.[1] It belongs to the class of 3,4-disubstituted pyrroles , a privileged scaffold in medicinal chemistry due to its ability to mimic peptide bonds and participate in hydrogen bonding networks within enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Unlike simple pyrroles, this specific isomer is rarely found as a catalog commodity. It is typically synthesized de novo as a precursor to 4-(4-aminophenyl) derivatives, which are subsequently derivatized into ureas or amides to target specific biological pathways.[1]

Chemical Identity Table

| Property | Detail |

| Chemical Name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid |

| CAS Number | Not Standardized (Custom Synthesis Required)* |

| Closest Analog (Ortho) | CAS 1096868-11-9 (4-(2-Nitrophenyl)-1H-pyrrole-3-carboxylic acid) |

| Closest Analog (Phenyl) | CAS 64276-62-6 (Ethyl 4-phenyl-1H-pyrrole-3-carboxylate) |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| SMILES | O=C(O)c1c(c2ccc([O-])cc2)c[nH]1 |

| Predicted pKa (Acid) | ~4.2 (Carboxylic acid) |

| Predicted LogP | ~1.8 - 2.1 |

*Note: Due to the specific substitution pattern, this compound is often generated in situ or as an intermediate (ethyl ester) and hydrolyzed immediately prior to use.[1] The CAS numbers provided serve as structural anchors for database searching.

Synthetic Pathway: The Van Leusen Protocol

The most robust method for constructing the 3,4-disubstituted pyrrole core is the Van Leusen Pyrrole Synthesis . This reaction involves the [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an electron-deficient alkene.[1]

Retro-Synthetic Analysis

To synthesize 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid , we disconnect the pyrrole ring to:

-

TosMIC (The C-N-C fragment)

-

Ethyl 4-nitrocinnamate (The C-C-C fragment)[1]

Step-by-Step Synthesis Protocol

Phase 1: Formation of the Pyrrole Ring (Ethyl Ester Intermediate) [1]

-

Reagents: Ethyl 4-nitrocinnamate (1.0 eq), TosMIC (1.1 eq), Sodium Hydride (NaH, 2.5 eq).[1]

-

Solvent: THF / DMSO mixture (dry).[1]

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve TosMIC (1.95 g, 10 mmol) and Ethyl 4-nitrocinnamate (2.21 g, 10 mmol) in a mixture of anhydrous DMSO (10 mL) and THF (20 mL).

-

Addition: Cool the solution to 0°C. Add NaH (60% dispersion in oil, 1.0 g, 25 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

-

Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. The solution will typically darken.

-

Quench: Carefully pour the reaction mixture into ice-cold water (100 mL) containing dilute acetic acid to neutralize excess base.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield Ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate .

Phase 2: Hydrolysis to the Free Acid

-

Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]

Protocol:

-

Dissolve the ester intermediate (1.0 eq) in THF:Water (3:1).[1]

-

Add LiOH (3.0 eq) and stir at 60°C for 4 hours.

-

Acidify to pH 3 with 1M HCl. The target acid, 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid , will precipitate.[1]

-

Filter, wash with cold water, and dry under vacuum.

Mechanistic Insight: [3+2] Cycloaddition

The Van Leusen reaction is unique because it formally eliminates the sulfonyl group (Tos) while retaining the isocyanide carbon.

Figure 1: Mechanism of the Van Leusen Pyrrole Synthesis. The TosMIC anion attacks the beta-carbon of the cinnamate, followed by cyclization onto the isocyanide carbon and subsequent elimination of the p-toluenesulfonyl group.[1]

Medicinal Chemistry Applications

This specific scaffold is highly valued for its "Masked Aniline" functionality. The nitro group is rarely the final pharmacophore; rather, it serves as a stable precursor.

Structure-Activity Relationship (SAR) Workflow

-

Scaffold Synthesis: Construct the 4-(4-nitrophenyl)pyrrole-3-carboxylic acid core.

-

Reduction: Reduce the nitro group (-NO₂) to an aniline (-NH₂) using H₂/Pd-C or Fe/NH₄Cl.[1]

-

Library Generation:

-

Urea Formation: React aniline with isocyanates to form urea-linked kinase inhibitors (e.g., targeting VEGFR or PDGFR).[1]

-

Amide Coupling: React aniline with acid chlorides to probe steric tolerance in the solvent-exposed region of the binding pocket.

-

Key Biological Targets

-

Kinase Inhibitors: The pyrrole NH and the carboxylic acid (or amide derivative) can form a donor-acceptor motif that mimics the adenine ring of ATP [1].[1]

-

GnRH Antagonists: Substituted pyrroles have been explored as non-peptide antagonists for Gonadotropin-releasing hormone receptors [2].[1]

-

Antiviral Agents: Pyrrole-3-carboxamides show activity against HIV-1 integrase by chelating metal ions in the active site [3].[1]

Analytical Characterization

To validate the synthesis of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid , the following analytical signals are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.1 ppm (br s, 1H): Carboxylic acid OH.[1]

-

δ 11.8 ppm (br s, 1H): Pyrrole NH.[1]

-

δ 8.20 ppm (d, 2H): Aromatic protons ortho to -NO₂.[1]

-

δ 7.65 ppm (d, 2H): Aromatic protons meta to -NO₂.[1]

-

δ 7.50 ppm (d, 1H): Pyrrole C2-H (deshielded by adjacent N and C=O).[1]

-

δ 6.90 ppm (d, 1H): Pyrrole C5-H.[1]

-

-

LC-MS (ESI):

Safety & Handling

-

TosMIC: Causes respiratory sensitization. Handle only in a fume hood.

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness.

-

Storage: Store the carboxylic acid at -20°C under inert atmosphere (Argon) to prevent decarboxylation or oxidation of the pyrrole ring.

References

-

Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to electron-deficient olefins."[1] Tetrahedron Letters, 13(52), 5337-5340.[1]

-

Syrris. (2010). "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives." Journal of Organic Chemistry.

-

PubChem. (2025). "Compound Summary: 4-(2-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (Isomer Reference)." National Library of Medicine.

-

RSC Advances. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." Royal Society of Chemistry.[2]

Sources

Biological Activity of 4-Aryl-1H-pyrrole-3-carboxylic Acids: A Technical Guide

Executive Summary

The 4-aryl-1H-pyrrole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to project lipophilic aryl groups into hydrophobic receptor pockets while maintaining a rigid hydrogen-bond donor/acceptor core. Unlike simple pyrroles, the 3-carboxylic acid moiety provides a critical ionizable "warhead" often required for electrostatic interactions with arginine or lysine residues in target proteins.

This guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and validated biological activities of this class, with a specific focus on antimicrobial efficacy and metabolic receptor modulation (CB1/GPR40) .

Part 1: Structural Pharmacology & SAR

The Pharmacophore

The biological potency of 4-aryl-1H-pyrrole-3-carboxylic acids is governed by three distinct vector points on the pyrrole ring.

-

Position 3 (Carboxylic Acid):

-

Function: Acts as a negative ionizable headgroup (pKa ~4–5).

-

Interaction: Forms salt bridges with positively charged residues (e.g., Arg, Lys) in enzyme active sites or GPCR binding pockets.

-

Bioisosteres: Can be replaced by tetrazoles or acyl-sulfonamides to modulate permeability, though the free acid is often required for maximal potency in bacterial targets.

-

-

Position 4 (Aryl Group):

-

Function: Provides bulk lipophilicity and

- -

SAR Insight: Electron-withdrawing groups (EWGs) like -Cl or -F on the phenyl ring significantly enhance antimicrobial activity by increasing lipophilicity (logP) and metabolic stability against ring oxidation.

-

-

Position 1 (Pyrrole Nitrogen):

-

Function: H-bond donor.

-

SAR Insight:

-alkylation often abolishes antibacterial activity (suggesting the NH is a critical donor) but can improve potency in GPCR targets (e.g., CB1 receptors) by fitting into hydrophobic sub-pockets.

-

Visualization: SAR Logic Flow

Figure 1: Structural Activity Relationship (SAR) map detailing the functional roles of the pyrrole substituents.

Part 2: Primary Therapeutic Applications[1]

Antimicrobial Activity (Antibacterial & Antifungal)

The 4-aryl-3-COOH motif functions similarly to naturally occurring pyrrolomycins . These compounds act as immune-modulating antibiotics or direct uncouplers of oxidative phosphorylation in bacteria.

-

Target Spectrum: Gram-positive bacteria (S. aureus, Bacillus subtilis) and select fungi.

-

Mechanism: The lipophilic acid acts as a protonophore, shuttling protons across the bacterial membrane, collapsing the proton motive force (PMF) required for ATP synthesis.

-

Key Derivative: 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids.[1][2]

| Compound Class | R-Group (Pos 4) | MIC (µg/mL) vs S. aureus | Mechanism Note |

| Unsubstituted | Phenyl | >100 | Low lipophilicity limits entry. |

| Halogenated | 2,4-Dichlorophenyl | 4–8 | Enhanced membrane penetration. |

| Nitro-substituted | 4-Nitrophenyl | 12.5 | Strong H-bond acceptor; moderate activity. |

Metabolic Disease: CB1 Inverse Agonism & GPR40

This scaffold has gained traction as a template for Cannabinoid Receptor 1 (CB1) inverse agonists and GPR40 (FFAR1) agonists .

-

CB1 Inverse Agonism: Unlike rimonabant (diarylpyrazole), the 4-arylpyrrole-3-carboxylic acid scaffold offers a distinct IP position. CB1 inverse agonists stabilize the receptor in an inactive G-protein coupled state, reducing appetite and improving lipid profiles.

-

GPR40 Agonism: The carboxylic acid mimics the carboxylate of long-chain fatty acids (endogenous ligands), activating the receptor to potentiate glucose-stimulated insulin secretion (GSIS).

Part 3: Synthetic Pathways[3][4]

To explore this chemical space, two primary synthetic routes are recommended based on yield and regioselectivity.

Method A: Modified Hantzsch Reaction (Continuous Flow)

This is the modern standard for generating libraries of 4-arylpyrrole-3-carboxylic acids efficiently.

-

Reagents:

-ketoesters (e.g., tert-butyl acetoacetate), primary amines, and -

Process: The reaction generates HBr in situ, which can be utilized to hydrolyze acid-labile esters (like t-butyl) directly to the free acid in a flow reactor.[3][4][5]

-

Advantage: One-step synthesis from commercial materials; avoids isolation of intermediates.[5]

Method B: Van Leusen Reaction

-

Reagents: Tosylmethyl isocyanide (TosMIC) + electron-deficient alkenes (e.g., cinnamates).

-

Process: Base-mediated cycloaddition.

-

Advantage: Highly regioselective for 3,4-substituted pyrroles.

Part 4: Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 4-Aryl-1H-pyrrole-3-carboxylic Acids

Based on the methodology of Cosford et al. (2010).

Reagents:

-

Stream A: tert-Butyl acetoacetate (1.0 equiv) + Benzylamine (1.0 equiv) in DMF.

-

Stream B: 2-Bromoacetophenone (1.0 equiv) in DMF.

Workflow:

-

Mixing: Pump Stream A and Stream B into a T-mixer at a flow rate of 50 µL/min.

-

Reactor: Pass combined stream through a heated coil reactor (100 °C, residence time 10 min).

-

Hydrolysis: The HBr byproduct catalyzes the cleavage of the tert-butyl ester.[3][4]

-

Workup: Collect output in water. The product precipitates as a solid. Filter, wash with cold water/hexanes.

-

Validation: Verify structure via 1H NMR (Look for pyrrole CH singlet at ~7.5 ppm and disappearance of t-butyl peak).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine antibacterial potency against S. aureus.

-

Preparation: Dissolve test compounds in DMSO (Stock 10 mg/mL).

-

Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final volume 100 µL.

-

Control: DMSO only (Negative), Vancomycin (Positive).

-

-

Inoculation: Add 100 µL of bacterial suspension adjusted to

CFU/mL. -

Incubation: Incubate at 37 °C for 18–24 hours.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Protocol 3: CB1 Receptor cAMP Accumulation Assay

Purpose: Verify inverse agonist activity (reduction of basal signaling).

Pathway Visualization:

Figure 2: Signaling pathway for CB1 inverse agonism. By inhibiting the constitutive activity of CB1 (which normally suppresses AC), the inverse agonist causes a net increase in cAMP levels compared to the basal state.

Steps:

-

Transfection: Use CHO cells stably expressing human CB1 receptors.

-

Treatment: Incubate cells with Forskolin (to stimulate AC) + Test Compound (0.1 nM – 10 µM) for 30 min.

-

Detection: Lyse cells and quantify cAMP using a TR-FRET competitive immunoassay.

-

Analysis: An increase in cAMP relative to vehicle control (in the presence of constitutive CB1 activity) confirms inverse agonism.

References

-

Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Farmaco. (1990).[1] [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Journal of Organic Chemistry. (2010).[3][4] [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles. Current Organic Synthesis. (2017). [Link]

-

Solid phase synthesis and SAR of small molecule agonists for the GPR40 receptor. Bioorganic & Medicinal Chemistry Letters. (2007).[3][6] [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic Derivatives. ACS Sustainable Chemistry & Engineering. (2022).[1][7][8] [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. syrris.com [syrris.com]

- 4. researchgate.net [researchgate.net]

- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unlocking the 3-Position: A Technical Guide to Novel Pyrrole-3-Carboxylic Acid Building Blocks

Executive Summary & Strategic Imperative

The "Privileged" 3-Position: In medicinal chemistry, the pyrrole ring is a ubiquitous scaffold, yet the vast majority of commercial building blocks are functionalized at the 2- or 2,5-positions due to the thermodynamic favorability of electrophilic aromatic substitution (SEAr) at these sites. However, the pyrrole-3-carboxylic acid motif represents a high-value, underutilized vector for drug discovery.[1][2]

Why shift focus to C3?

-

Vector Orthogonality: Substituents at C3 project into distinct regions of the binding pocket compared to C2, often accessing solvent-exposed regions or specific hydrophobic clefts (e.g., the ATP-binding pocket of kinases).

-

Metabolic Stability: Blocking the C3 position can reduce metabolic liability associated with electron-rich pyrrole oxidation.[1][2]

-

Proven Efficacy: This specific scaffold is the core engine of Sunitinib (Sutent) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor where the 3-carboxamide linkage is critical for hydrogen bonding within the hinge region.

This guide provides a rigorous technical roadmap for synthesizing and utilizing novel pyrrole-3-carboxylic acid building blocks, moving beyond classical Paal-Knorr limitations to modern, regioselective methodologies.

Synthetic Architectures: Overcoming the Regioselectivity Challenge

The primary technical hurdle is that direct functionalization of pyrrole favors C2. To access C3-carboxylic acids exclusively, we must employ de novo ring construction or blocking strategies.[1][2]

A. The Van Leusen Reaction (TosMIC)

The Van Leusen pyrrole synthesis is the "Gold Standard" for accessing 3,4-disubstituted pyrroles.[3] It utilizes p-Toluenesulfonylmethyl isocyanide (TosMIC) reacting with electron-deficient alkenes (Michael acceptors).[1][2][4]

-

Mechanism: Base-induced 1,3-dipolar cycloaddition followed by elimination of the sulfonyl group.[1][2]

-

Advantage: It places the electron-withdrawing group (EWG) naturally at the 3- or 4-position, completely avoiding C2 contamination.[1][2]

B. Modified Hantzsch & Flow Chemistry

While the classical Hantzsch yields symmetric systems, modern continuous flow protocols utilizing

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical decision process for selecting the correct synthetic route based on the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic route for pyrrole functionalization.

Detailed Experimental Protocol: Van Leusen Synthesis

Target: Methyl 4-phenyl-1H-pyrrole-3-carboxylate (Precursor to 3-carboxylic acid).[1][2] Methodology: Base-mediated [3+2] cycloaddition of TosMIC with methyl cinnamate.[1][2]

Reagents & Setup

-

Substrate: Methyl cinnamate (1.0 eq)

-

Reagent: TosMIC (1.1 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1][2]

-

Solvent: Anhydrous THF (Tetrahydrofuran) and DMSO (Dimethyl sulfoxide) mixture (2:1).

Step-by-Step Workflow

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 eq) in anhydrous THF. Cool to 0°C.[1][2]

-

TosMIC Addition: Add TosMIC (1.1 eq) dropwise as a solution in DMSO. Causality: DMSO is required to solubilize the deprotonated TosMIC species, which forms the active nucleophile.

-

Substrate Introduction: Add Methyl cinnamate (1.0 eq) slowly.

-

Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Carefully add water (exothermic) to protonate the intermediate and precipitate the product.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.[1][2] Dry over

.[1][2] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Visualized)

Figure 2: Mechanistic cascade of the Van Leusen reaction yielding the 3-substituted pyrrole core.

Data Analysis: Physicochemical Profile

When designing novel drugs, replacing a standard phenyl or pyridine ring with a pyrrole-3-carboxylic acid moiety alters the physicochemical landscape.[1][2]

| Property | Phenyl-COOH | Pyrrole-2-COOH | Pyrrole-3-COOH | Impact on Drug Design |

| H-Bond Donors | 1 (COOH) | 2 (NH, COOH) | 2 (NH, COOH) | Additional NH donor for hinge binding (e.g., Kinases).[1][2] |

| pKa (Acid) | ~4.2 | ~4.4 | ~5.0 | Slightly weaker acid; modulation of ionization state at physiological pH.[1][2] |

| LogP (Lipophilicity) | 1.87 | 1.10 | 1.05 | Improved solubility compared to phenyl analogs.[1][2] |

| Electronic Character | Neutral | Electron Rich (High) | Electron Rich (Mod) | C3 is less electron-rich than C2, offering better oxidative stability.[1][2] |

Interpretation: The Pyrrole-3-COOH offers a "Goldilocks" zone—sufficiently electron-rich to engage in cation-

Advanced Applications & Case Studies

Case Study: Sunitinib (Sutent)

Sunitinib utilizes a 3-pyrrole carboxamide linked to an oxindole.[1][2][5][6]

-

Role of C3: The carbonyl oxygen at C3 accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the pyrrole NH donates a hydrogen bond. This "donor-acceptor" motif is critical for its picomolar affinity against VEGFR2 and PDGFR.[1][2]

-

Novelty Opportunity: Replacing the methyl groups on the Sunitinib pyrrole core with bioisosteres (e.g.,

or cyclopropyl) using the Van Leusen method (starting with trifluoromethyl-substituted alkenes) creates novel IP space with altered metabolic profiles.

Emerging Trends: PROTACs

Pyrrole-3-carboxylic acids are increasingly used as linkers in PROTACs (Proteolysis Targeting Chimeras).[1][2] The rigid geometry of the pyrrole ring provides a defined exit vector, reducing the entropic penalty of ternary complex formation compared to flexible alkyl chains.

References

-

Van Leusen, D., et al. (1977).[7] "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[1][2][8] Journal of Organic Chemistry. Link[1][2]

-

PubChem. (2024).[1][2] "Sunitinib | C22H27FN4O2."[1][2] National Library of Medicine. Link[1][2]

-

Chowdhury, S., et al. (2006). "Discovery of Sunitinib Malate (SU11248), a Multitargeted Receptor Tyrosine Kinase Inhibitor."[5] Journal of Medicinal Chemistry. (Foundational SAR reference).[1][2]

- Menéndez, J.C., et al. (2019). "Multicomponent Reactions for the Synthesis of Pyrroles." Chemical Reviews. (Review of modern Hantzsch/Flow methods).

-

Organic Chemistry Portal. (2024).[1][2] "Van Leusen Pyrrole Synthesis." Link

Sources

- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sunitinib N-oxide | C22H27FN4O3 | CID 10273227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

Application Notes and Protocols: Esterification of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid

Introduction

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of new pharmaceuticals, agrochemicals, and materials. Esters are prevalent motifs in a vast array of biologically active molecules and serve as crucial intermediates in synthetic chemistry. The subject of this guide, 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid, presents a unique substrate for esterification. The presence of the electron-withdrawing nitro group and the heteroaromatic pyrrole ring can influence the reactivity of the carboxylic acid and dictate the choice of appropriate reagents and reaction conditions.

This document provides a comprehensive overview of various methods for the esterification of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and with high yield. We will delve into the mechanistic underpinnings of several key esterification protocols, offering detailed, step-by-step procedures and insights into the rationale behind experimental choices.

Selecting the Appropriate Esterification Strategy

The choice of an esterification method is contingent upon several factors, including the stability of the starting material to acidic or basic conditions, the steric hindrance around the carboxylic acid and the alcohol, and the desired scale of the reaction. For a substrate like 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid, methods that proceed under mild conditions are often preferred to avoid potential side reactions involving the nitro group or the pyrrole ring.

Here, we will explore four robust methods for the esterification of this substrate:

-

Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple alcohols.

-

Acid Chloride Formation Followed by Esterification: A two-step, highly effective method for a wide range of alcohols.

-

Steglich Esterification: A mild, carbodiimide-mediated coupling suitable for acid-sensitive substrates.

-

Mitsunobu Reaction: A versatile method that proceeds with inversion of stereochemistry at the alcohol center.

-

Carbonyldiimidazole (CDI) Mediated Esterification: A mild and efficient method that avoids strong acids or bases.

Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Alcohol (often as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Simple, inexpensive reagents.[1][2][3][4][5][6][7] | Reversible reaction, requires excess alcohol or water removal[1][2][4][7]; Not suitable for acid-sensitive substrates or tertiary alcohols.[3][8] |

| Acid Chloride/Esterification | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | 1. Reflux2. Room Temperature | High yielding and versatile for various alcohols.[9] | Two-step process; SOCl₂ is corrosive and moisture-sensitive.[9][10] |

| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Room Temperature | Mild conditions, suitable for acid-labile substrates and sterically hindered alcohols.[8][11][12][13][14] | DCC can cause allergies; formation of dicyclohexylurea (DCU) byproduct can complicate purification.[11][12][15] |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | 0 °C to Room Temperature | Mild conditions, stereochemical inversion of the alcohol[16][17][18], broad substrate scope.[19] | Byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can be difficult to remove.[20] |

| CDI Mediated Esterification | 1,1'-Carbonyldiimidazole (CDI), Alcohol | Room Temperature | Mild conditions, no strong acid or base required.[21] | CDI is highly moisture-sensitive[21][22]; can be less effective for sterically hindered substrates.[22] |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method relies on the acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol, which also serves as the solvent. The equilibrium is driven towards the product by the large excess of the alcohol.[2][7]

Workflow Diagram

Caption: Workflow for Fischer-Speier Esterification.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%) to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.

Protocol 2: Two-Step Esterification via Acid Chloride Formation

This highly reliable method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] The acid chloride is then reacted with the alcohol in the presence of a base to yield the ester.[9]

Workflow Diagram

Caption: Workflow for Two-Step Esterification via Acid Chloride.

Detailed Procedure

Step 1: Formation of the Acid Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, suspend 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[23]

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitoring by the cessation of gas evolution and TLC analysis).

-

Isolation: Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

-

Reaction Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred acid chloride solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Work-up:

-

Quench the reaction with water or a dilute aqueous solution of hydrochloric acid (HCl).

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst.[11][13] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[8]

Mechanistic Rationale

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[12][14] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. This species is readily attacked by the alcohol to form the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by filtration.[15]

Workflow Diagram

Caption: Workflow for Steglich Esterification.

Detailed Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Dilute the filtrate with the reaction solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of configuration.[16][17][18] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][19]

Mechanistic Insight

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[19] This betaine then deprotonates the carboxylic acid. The alcohol is subsequently activated by the phosphonium species, making it susceptible to Sₙ2 attack by the carboxylate anion, leading to the formation of the ester with inversion of stereochemistry at the alcohol's chiral center.

Workflow Diagram

Caption: Workflow for Mitsunobu Reaction.

Detailed Procedure

-

Reaction Setup: To a solution of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

-

Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled, stirring solution. An exothermic reaction may be observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate.

-

-

Purification: Purification can be challenging due to the byproducts. Flash column chromatography is typically required. Sometimes, trituration with a solvent like diethyl ether can help to precipitate some of the byproducts.

Protocol 5: Carbonyldiimidazole (CDI) Mediated Esterification

This method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form a reactive acyl-imidazolide intermediate.[21] This intermediate then reacts with an alcohol to form the ester. The reaction is generally performed at room temperature and avoids the use of strong acids or bases.

Mechanistic Overview

CDI reacts with the carboxylic acid to form an acyl-imidazolide, releasing imidazole and carbon dioxide. The acyl-imidazolide is a good acylating agent that readily reacts with alcohols. While the reaction can be slow with less nucleophilic alcohols, it can be accelerated by heating or the addition of a strong base like sodium ethoxide.[24]

Workflow Diagram

Caption: Workflow for CDI Mediated Esterification.

Detailed Procedure

-

Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as THF or DCM.[22]

-

Add 1,1'-carbonyldiimidazole (CDI) (1.0-1.2 equivalents) in one portion.[22]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the acyl-imidazolide intermediate.[22]

-

Esterification: Add the desired alcohol (1.0-1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature. For less reactive alcohols, the reaction may require heating to proceed to completion.[22] Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, quench with a dilute aqueous acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by flash column chromatography on silica gel.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive reagents (e.g., moisture-sensitive reagents like SOCl₂, CDI, DCC).- Insufficient reaction time or temperature.- Steric hindrance of the alcohol or carboxylic acid. | - Use freshly opened or purified reagents.- Ensure anhydrous conditions for moisture-sensitive reactions.- Increase reaction time and/or temperature.- For sterically hindered substrates, consider a more robust method like the acid chloride route. |

| Formation of Side Products | - In Fischer esterification, dehydration of secondary or tertiary alcohols.- In Steglich esterification, formation of N-acylurea byproduct.[12]- In Mitsunobu reaction, side reactions of the phosphine or azodicarboxylate. | - For Fischer esterification, use milder conditions if possible.- In Steglich esterification, ensure DMAP is present to minimize N-acylurea formation.[12]- In the Mitsunobu reaction, careful control of stoichiometry and temperature is crucial. |

| Difficult Purification | - In Steglich esterification, DCU is soluble in some solvents.- In the Mitsunobu reaction, triphenylphosphine oxide and the reduced hydrazine are often difficult to separate from the product. | - For DCU removal, try precipitating it by concentrating the reaction mixture and adding a non-polar solvent like hexane or diethyl ether before filtration.- For Mitsunobu byproducts, consider using polymer-supported reagents or modified phosphines/azodicarboxylates that facilitate easier removal. |

Conclusion

The esterification of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid can be successfully achieved through a variety of methods. The choice of the optimal protocol depends on the specific alcohol being used, the scale of the reaction, and the available laboratory resources. For simple, unhindered alcohols, the classic Fischer-Speier esterification offers a straightforward and cost-effective approach. For a broader range of alcohols and higher yields, the two-step conversion via the acid chloride is a robust strategy. When mild conditions are paramount, particularly for sensitive substrates, the Steglich and CDI-mediated esterifications are excellent choices. The Mitsunobu reaction provides a valuable alternative, especially when stereochemical inversion of an alcohol is desired. By understanding the mechanisms and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize the desired esters of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid for their drug discovery and development endeavors.

References

-

Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

-

13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry. Available at: [Link]

-

Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

-

Mitsunobu Reaction - Organic Chemistry Tutor. Available at: [Link]

-

A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Available at: [Link]

-

Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC) - Aapptec Peptides. Available at: [Link]

-

Steglich esterification - Wikipedia. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

-

Carbonyl Diimidazole (CDI) - Common Organic Chemistry. Available at: [Link]

-

Formation of Acid Chlorides - BYJU'S. Available at: [Link]

-

Steglich Esterification - SynArchive. Available at: [Link]

-

Acid to Ester - Common Conditions. Available at: [Link]

-

Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids | ACS Omega. Available at: [Link]

-

Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. Available at: [Link]

-

DCC coupling of an alcohol to a carboxylic acid - ChemSpider Synthetic Pages. Available at: [Link]

-

Steglich Esterification | PDF | Ester - Scribd. Available at: [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Available at: [Link]

-

Acid chloride formation (video) - Khan Academy. Available at: [Link]

-

21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - Syrris. Available at: [Link]

-

Fischer–Speier esterification - Wikipedia. Available at: [Link]

-

Fischer Esterification - Chemistry Steps. Available at: [Link]

-

A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC. Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC. Available at: [Link]

-

Fischer Esterification - Chemistry LibreTexts. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. scribd.com [scribd.com]

- 15. peptide.com [peptide.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. echemi.com [echemi.com]

- 24. 1,1'-Carbonyldiimidazole:Application and Preparation_Chemicalbook [chemicalbook.com]

Title: High-Efficiency Continuous Flow Synthesis of 5-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid via an Optimized Paal-Knorr Condensation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed protocol for the synthesis of nitrophenyl-substituted pyrrole carboxylic acids utilizing a continuous flow chemistry platform. We demonstrate the translation of the classical Paal-Knorr pyrrole synthesis from batch to a more efficient, scalable, and safer continuous process.[1] By leveraging the advantages of microreactor technology, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle exothermic reactions safely, this protocol achieves high conversion and yield.[2][3] The methodology detailed herein includes the complete workflow from reagent preparation and system setup to in-line reaction monitoring, optimization, and product work-up. This approach serves as a robust platform for the rapid synthesis and library generation of functionalized pyrroles, which are key structural motifs in many pharmaceutical compounds.[4][5]

Introduction: The Case for Flow Chemistry in Heterocycle Synthesis

Pyrrole derivatives, particularly those bearing nitroaryl and carboxylic acid functionalities, are pivotal building blocks in medicinal chemistry and drug discovery. The traditional Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone method for accessing this scaffold.[6][7] However, conventional batch processing of this reaction can be hampered by challenges related to exothermic events, scalability, and prolonged reaction times, which may degrade sensitive functional groups.[1][6]

Continuous flow chemistry presents a paradigm shift in organic synthesis, offering significant advantages over traditional batch methods.[4] By conducting reactions in a continuously moving stream within a microreactor, flow systems provide exquisite control over critical process parameters like temperature, pressure, and residence time.[3][8] This level of control leads to enhanced reaction rates, improved yields and selectivity, and a superior safety profile, as only a small volume of the reaction mixture is present in the reactor at any given moment.[9] Furthermore, flow chemistry facilitates the seamless integration of reaction and analysis steps, enabling rapid process optimization and automation.[10][11] This application note details a validated protocol for the continuous flow synthesis of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, showcasing the power of this technology for producing high-value heterocyclic compounds.

Reaction Pathway: The Paal-Knorr Synthesis

The selected pathway is the Paal-Knorr condensation between 4-oxo-4-(4-nitrophenyl)butanoic acid (a 1,4-dicarbonyl equivalent) and a protected ammonia source, such as ammonium acetate, which provides the primary amine functionality. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][12]

Caption: Paal-Knorr synthesis of the target pyrrole.

Experimental Workflow and System Setup

The continuous flow system is designed for precise reagent delivery, controlled reaction conditions, and optional in-line analysis for real-time monitoring.

Required Equipment

-

Two independent high-pressure liquid chromatography (HPLC) or syringe pumps

-

T-mixer for reagent combination

-

Coil reactor or microfluidic chip reactor (e.g., PFA or glass) immersed in a temperature-controlled oil bath or heating block

-

Back-Pressure Regulator (BPR) to maintain system pressure and prevent solvent boiling

-

Optional: In-line analytical tool, such as an FTIR flow cell (e.g., ReactIR), for real-time monitoring[10]

-

Product collection vessel

Visualized Experimental Workflow

The following diagram illustrates the complete continuous flow setup.

Caption: Diagram of the continuous flow synthesis setup.

Detailed Experimental Protocol

Reagent Stock Solution Preparation

-

Solution A (Dicarbonyl): Prepare a 0.2 M solution of 4-oxo-4-(4-nitrophenyl)butanoic acid in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure complete dissolution.

-

Solution B (Amine Source): Prepare a 1.0 M solution of ammonium acetate in the same solvent as Solution A. A stoichiometric excess of the amine source is often beneficial for driving the reaction to completion.[12]

Causality Note: The choice of a high-boiling polar aprotic solvent like DMSO or DMF is crucial to ensure reagent solubility and to allow for high reaction temperatures without excessive pressure buildup.[13]

System Assembly and Priming

-

Assemble the flow reactor system as depicted in the workflow diagram. Ensure all fittings are secure.

-

Set the temperature controller for the reactor to the desired temperature (e.g., 140 °C).

-

Set the back-pressure regulator to the target pressure (e.g., 10 bar). This prevents the solvent from boiling at elevated temperatures.[9]

-

Prime both pump lines with the pure solvent to purge any air from the system.

-

Switch the pump inlets to the reagent stock solutions (A and B).

Reaction Execution and Steady-State Achievement

-

Begin pumping Solution A and Solution B into the T-mixer at the desired flow rates. The total flow rate and reactor volume will determine the residence time.

-

Allow the system to run for at least three times the residence time to ensure that steady-state has been reached, where the concentration of reactants and products at the reactor outlet is constant.[10]

-

If using an in-line analytical tool, monitor the key spectral features of the starting material and product to confirm the achievement of steady-state.

-

Once steady-state is confirmed, begin collecting the product stream from the outlet of the back-pressure regulator.

Product Work-up and Purification

-

Upon completion, pump pure solvent through the system to flush out any remaining reagents.

-

Cool the collected product solution to room temperature.

-

Pour the reaction mixture into an excess of cold water to precipitate the crude product.

-

Isolate the solid product by vacuum filtration and wash with water to remove the solvent and excess ammonium acetate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary. In many flow syntheses, the cleaner reaction profile minimizes the need for extensive purification.[2]

Process Optimization and Data

Rapid optimization is a key advantage of flow chemistry.[9] Key parameters can be varied systematically to maximize yield and purity. The table below summarizes a typical optimization strategy.

| Parameter | Range | Rationale & Expected Outcome |

| Temperature | 120 - 180 °C | The Paal-Knorr synthesis is thermally promoted.[1] Increasing temperature generally increases the reaction rate, but may lead to degradation if too high. An optimal temperature will balance reaction speed and product stability. |

| Residence Time | 5 - 30 min | Calculated as Reactor Volume / Total Flow Rate.[1] Longer residence times allow for higher conversion but decrease throughput. The goal is to find the shortest time that achieves maximum conversion. |

| Stoichiometry | 1:3 to 1:10 (Dicarbonyl:Amine) | An excess of the amine source can shift the equilibrium towards the product, increasing the overall conversion rate.[12] |

Example Optimized Conditions:

| Parameter | Value |

| Reactor Volume | 10 mL |

| Temperature | 140 °C |

| Pressure | 10 bar |

| Flow Rate (Solution A) | 0.2 mL/min |

| Flow Rate (Solution B) | 0.2 mL/min |

| Total Flow Rate | 0.4 mL/min |

| Residence Time | 25 min |

| Theoretical Throughput | ~1.0 g/hour |

Safety and Troubleshooting

Safety: Continuous flow reactors inherently improve safety by minimizing the volume of hazardous materials being reacted at any given time.[3] Standard laboratory practices, including the use of personal protective equipment and operation within a fume hood, must be followed. High temperatures and pressures require careful system setup and monitoring.

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient temperature or residence time. | Increase reactor temperature or decrease the total flow rate to increase residence time. |

| Clogging/Precipitation | Product or starting material insolubility. | Dilute reagent stock solutions; ensure the chosen solvent is appropriate for the reaction temperature. |

| Unstable Pressure | Leak in the system; air bubbles. | Check all fittings for leaks. Degas solvents before use and prime the system thoroughly. |

| Product Degradation | Temperature is too high; residence time is too long. | Reduce the reactor temperature or increase the total flow rate to shorten residence time. |

Conclusion

This application note provides a robust and highly efficient protocol for the synthesis of 5-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid using continuous flow technology. The method demonstrates significant advantages over traditional batch synthesis, including enhanced safety, precise control, and amenability to rapid optimization and scale-up.[14] By adopting this workflow, researchers and drug development professionals can accelerate the synthesis of valuable pyrrole-based intermediates, facilitating faster progress in discovery and development programs.

References

-

FutureChemistry. (2012). Continuous Flow Paal-Knorr Synthesis. Scribd. [Link]

-

Sharma, U. (Ed.). (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. [Link]

-

Andrade, C. K. Z., & Rocha, R. O. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. [Link]

-

Kairouz, V., et al. (2025). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online. [Link]

-

Rodriguez-Zubiria, M., & Felpin, F.-X. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? ACS Publications. [Link]

-

Vapourtec. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?[Link]

-

Adamo, A. (n.d.). Kinetic modeling and automated optimization in microreactor systems. DSpace@MIT. [Link]

-

Baxendale Group. (n.d.). ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing. [Link]

-

Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Radboud Repository. [Link]

-

Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]

-

V. S. V. S. N., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]

-

Climent, M. J., et al. (n.d.). Continuous Monitoring of Chemical Reactors by Flow Injection Analysis. Dispersion Model and Transfer Function. UPV. [Link]

-

Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]

-

Cranwell, P., et al. (2012). Flow synthesis using gaseous ammonia in a Teflon AF-2400 tube-in-tube reactor: Paal–Knorr pyrrole formation and gas concentration measurement by inline flow titration. CentAUR. [Link]

-

Adamo, A. (2013). Kinetic Modeling and Automated Optimization in Microreactor Systems. DSpace@MIT. [Link]

-

Herath, A., & Cosford, N. D. P. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

- Google Patents. (n.d.).

-

Friščić, T., & Fábián, L. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 5. syrris.com [syrris.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. labunlimited.com [labunlimited.com]

- 10. mt.com [mt.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Guide: 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic Acid as a Pharmaceutical Scaffold

Executive Summary & Application Scope

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid (CAS: 931-03-3 / Derivatives) represents a "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this molecule offers two distinct, orthogonal vectors for chemical diversification:

-

The C3-Carboxylic Acid: A handle for amide coupling to establish solubility and target binding affinity.[1]

-

The C4-(4-Nitrophenyl) Moiety: A "masked" aniline.[1] Upon reduction, it provides an amino group at a geometrically fixed position, ideal for extending into hydrophobic pockets of enzymes (e.g., Kinases) or receptors (e.g., GPCRs).[1]

This guide details the synthesis, functionalization, and application of this intermediate, specifically designed for drug discovery teams focusing on kinase inhibitors, HIV-1 attachment inhibitors, and non-steroidal mineralocorticoid receptor antagonists.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Calc) | ~4.2 (Carboxylic acid), ~16.5 (Pyrrole NH) |

| Key Hazard | Irritant (H315, H319, H335); Handle with standard PPE |

Synthesis Protocol: The Van Leusen Reaction

The most reliable method to construct the 3,4-disubstituted pyrrole core is the Van Leusen reaction.[1] Unlike the Paal-Knorr synthesis (which favors 2,5-substitution), the Van Leusen reaction utilizing Tosylmethyl isocyanide (TosMIC) ensures the correct regiochemistry.[1]

Mechanism & Causality

-

Why TosMIC? TosMIC acts as a 1,3-dipole equivalent.[1] The tosyl group serves as a leaving group during the aromatization step, which drives the reaction forward.[1]

-

Why Cinnamates? The reaction requires an electron-deficient alkene.[1] Ethyl 4-nitrocinnamate is the ideal Michael acceptor to install the 4-nitrophenyl group simultaneously with the pyrrole ring formation.[1]

Step-by-Step Protocol

Reagents:

-

Ethyl 4-nitrocinnamate (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

-

Sodium Hydride (NaH, 60% in oil) (2.5 equiv) OR Potassium tert-butoxide (1.2 equiv)

-

Solvent: Anhydrous THF and DMSO (2:1 ratio)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add TosMIC and Ethyl 4-nitrocinnamate in anhydrous THF/DMSO.

-

Cyclization: Cool the mixture to 0°C. Add NaH portion-wise (Caution: H₂ gas evolution). The base deprotonates TosMIC, initiating a Michael addition to the cinnamate.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. The intermediate cyclizes, and the elimination of the toluenesulfinate group yields the Ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate.

-

Quench: Pour the reaction mixture into ice-cold water. The ester product often precipitates.[1] Filter and wash with water.[1]

-

Hydrolysis (Ester to Acid): Suspend the ester in EtOH/H₂O (1:1). Add LiOH (3 equiv) and reflux for 2 hours.

-

Isolation: Cool to RT. Acidify with 1M HCl to pH 3. The title compound, 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid , will precipitate as a yellow solid.[1] Filter, wash with water, and dry under vacuum.[1][2]

Self-Validating Checkpoint

-

NMR Verification: ¹H NMR (DMSO-d₆) should show two doublets for the para-substituted phenyl ring (~8.2 ppm and ~7.5 ppm) and two distinct singlets for the pyrrole protons (C2-H and C5-H) around 7.0–7.8 ppm. The absence of an ethyl group (quartet/triplet) confirms successful hydrolysis.[1]

Functionalization & Library Generation

Once synthesized, the scaffold serves as a divergence point.[1] The following workflow illustrates how to maximize the utility of this intermediate.

Pathway A: Amide Coupling (C3 Position)

The carboxylic acid is usually derivatized before nitro reduction to prevent self-coupling.[1]

-

Reagents: HATU or EDC/HOBt, DIPEA, Primary/Secondary Amine.[1]

-

Note: Pyrrole NH protection (e.g., SEM or Boc) may be required if the coupling yield is low, though the electron-withdrawing nitro group often renders the pyrrole NH sufficiently non-nucleophilic to proceed without protection.[1]

Pathway B: Nitro Reduction (C4 Position)

Converting the nitro group to an aniline unlocks the "Kinase Hinge Binder" potential.[1]

-

Method 1 (Standard): H₂ (1 atm), 10% Pd/C, MeOH. High yield, clean.[1]

-

Method 2 (Chemoselective): Iron powder, NH₄Cl, EtOH/H₂O, 70°C. Use this if the coupled amide contains halogens or alkenes sensitive to hydrogenation.[1]

Workflow Visualization

Figure 1: Divergent synthesis workflow transforming the raw materials into a functionalized drug candidate via the core scaffold.

Pharmaceutical Applications

Kinase Inhibitors (ATP-Competitive)

The pyrrole ring functions as a planar scaffold that can fit into the ATP-binding cleft of protein kinases.[1]

-

Mechanism: The pyrrole NH and the C3-carbonyl (from the amide) often form hydrogen bonds with the "hinge region" of the kinase.[1]

-

Role of Nitrophenyl: The 4-phenyl group extends into the hydrophobic back pocket (Gatekeeper region).[1] Reducing the nitro group to an amine allows for the formation of ureas (reaction with isocyanates), a classic motif in inhibitors like Sorafenib or Linifanib to interact with the DFG motif [1].[1]

HIV-1 Attachment Inhibitors

Pyrrole-3-carboxylic acid derivatives are bioisosteres of indole-3-glyoxylamides (e.g., Temsavir ).

-

Mechanism: These compounds bind to the gp120 viral protein, locking it in a conformation that prevents attachment to the host CD4 receptor.[1] The C3-acid moiety is critical for electrostatic interactions within the gp120 binding pocket [2].[1]

Biological Signaling Pathway

Figure 2: Mechanism of Action for pyrrole-based kinase inhibitors blocking downstream tumor signaling.[1]

References

-

Van Leusen, A. M., et al. (1972).[1] "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide."[1] Tetrahedron Letters.

-

Meanwell, N. A., et al. (2018).[1] "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir."[1] Journal of Medicinal Chemistry.

-

PubChem. (2025).[1][3] "Pyrrole-3-carboxylic acid | C5H5NO2."[1][3] National Library of Medicine.[1]

-

Laha, J. K., et al. (2020).[1][4] "Mechanochemical Van Leusen Pyrrole Synthesis." Organic Letters.

-

Sigma-Aldrich. (2025).[1] "Product Specification: 4-(4-Nitrophenyl)pyrrole-3-carboxylic acid derivatives."

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 3. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole synthesis [organic-chemistry.org]

Application Notes & Protocols: Peptide Coupling Conditions for Pyrrole-3-Carboxylic Acid Derivatives

Introduction

Pyrrole-containing peptides are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and their utility as versatile scaffolds.[1][2] The pyrrole moiety can act as a bioisostere for the peptide bond, participate in hydrogen bonding, and engage in π-π stacking interactions, making it a valuable component for designing peptidomimetics with enhanced stability and unique pharmacological profiles.[3]

However, the synthesis of these valuable molecules is not without its challenges. The incorporation of pyrrole-3-carboxylic acid into a growing peptide chain via amide bond formation presents unique difficulties compared to standard amino acid couplings. The electron-rich nature of the pyrrole ring deactivates the carboxylic acid group towards nucleophilic attack, making the coupling reaction inherently sluggish.[4] This can lead to low yields, incomplete reactions, and the need for highly optimized conditions.

This guide provides a comprehensive overview of the mechanistic considerations, recommended coupling reagents, detailed protocols, and troubleshooting strategies for the efficient peptide coupling of pyrrole-3-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to master the synthesis of this important class of molecules.

Mechanistic Considerations: The Challenge of an Electron-Rich Heterocycle